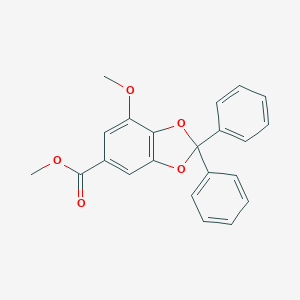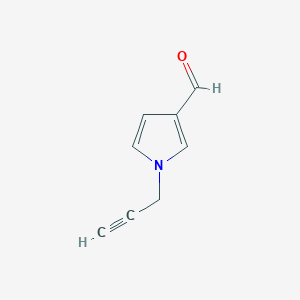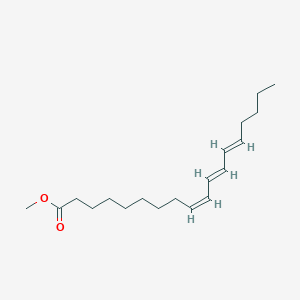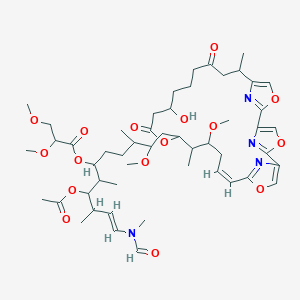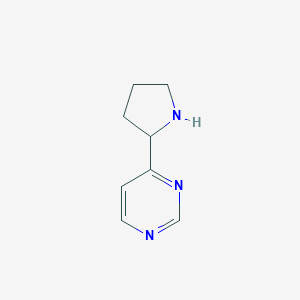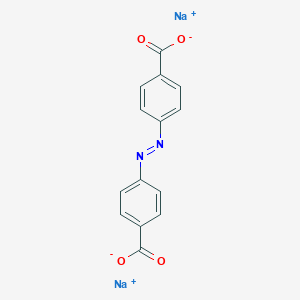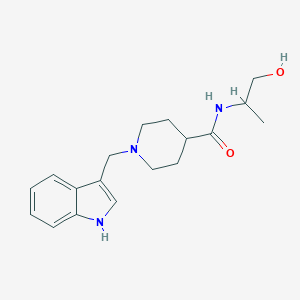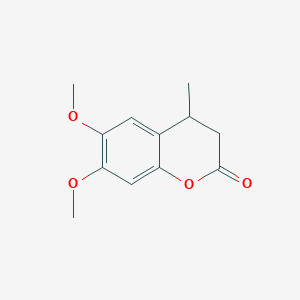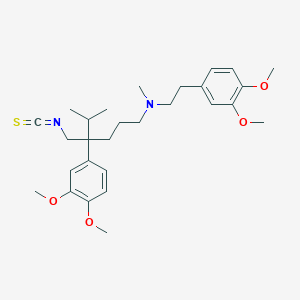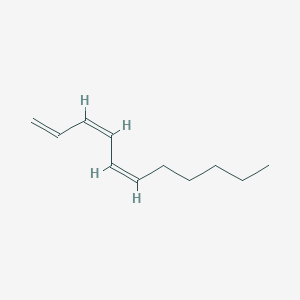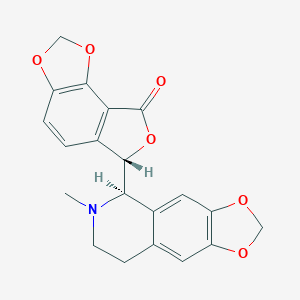
(-)-Bicuculline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(-)-Bicuculline is a natural product found in Fumaria parviflora, Corydalis intermedia, and other organisms with data available.
Aplicaciones Científicas De Investigación
Neuropharmacology of Vision
In neuropharmacological studies, (-)-Bicuculline has been used to understand the functional organization of the retina in goldfish. Researchers have investigated the effects of bicuculline on color vision, motion detection, and temporal resolution, revealing its impact on neurotransmission related to vision. This study underscores the role of neurotransmitters like dopamine, acetylcholine, glycine, and GABA in visual processing and the potential of bicuculline to dissect their contributions (Mora-Ferrer & Neumeyer, 2009).
Epilepsy Research
Bicuculline has been pivotal in epilepsy research, particularly in the study of pharmacoresistant epilepsy. By inducing epileptiform discharges in hippocampal-entorhinal cortex slices, bicuculline has helped in understanding the loss of GABAergic function in pharmacoresistance. These insights are crucial for developing new therapeutic strategies for epilepsy patients who do not respond to conventional anticonvulsant drugs (Wahab et al., 2010).
Synaptic Plasticity
Research on synaptic plasticity, particularly long-term potentiation (LTP) and long-term depression (LTD) of horizontal connections in the rat motor cortex, has benefited from the use of this compound. By modulating synaptic inhibition, bicuculline has enabled the induction of LTP, providing insights into the mechanisms of synaptic strength modification and the potential role of horizontal connections in experience-dependent regulation of cortical representations (Hess & Donoghue, 1996).
Propiedades
Número CAS |
19730-80-4 |
|---|---|
Fórmula molecular |
C20H17NO6 |
Peso molecular |
367.4 g/mol |
Nombre IUPAC |
(6S)-6-[(5R)-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-6H-furo[3,4-g][1,3]benzodioxol-8-one |
InChI |
InChI=1S/C20H17NO6/c1-21-5-4-10-6-14-15(25-8-24-14)7-12(10)17(21)18-11-2-3-13-19(26-9-23-13)16(11)20(22)27-18/h2-3,6-7,17-18H,4-5,8-9H2,1H3/t17-,18+/m1/s1 |
Clave InChI |
IYGYMKDQCDOMRE-MSOLQXFVSA-N |
SMILES isomérico |
CN1CCC2=CC3=C(C=C2[C@@H]1[C@@H]4C5=C(C6=C(C=C5)OCO6)C(=O)O4)OCO3 |
SMILES |
CN1CCC2=CC3=C(C=C2C1C4C5=C(C6=C(C=C5)OCO6)C(=O)O4)OCO3 |
SMILES canónico |
CN1CCC2=CC3=C(C=C2C1C4C5=C(C6=C(C=C5)OCO6)C(=O)O4)OCO3 |
Sinónimos |
(6S)-6-[(5R)-5,6,7,8-Tetrahydro-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-5-yl]furo[3,4-e]-1,3-benzodioxol-8(6H)-one |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


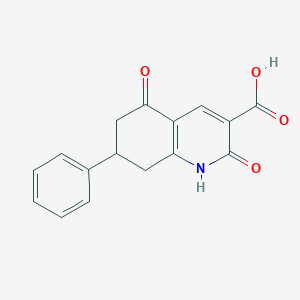
![1,7,7-Trimethylspiro[bicyclo[2.2.1]heptane-3,1'-cyclopentane]-2-ol](/img/structure/B9250.png)
